2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile
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Overview
Description
2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile is a complex organic compound that features a combination of chromen, thiazole, and nitrophenyl groups. These structural motifs are often found in compounds with significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromen Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: This step often involves the condensation of a thioamide with a haloketone.
Acrylonitrile Addition: The final step could involve the Knoevenagel condensation of the thiazole-chromen intermediate with a nitrophenyl acetonitrile derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromen and thiazole rings.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be employed.
Major Products
Oxidation: Products could include various oxidized derivatives of the chromen and thiazole rings.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the aromatic rings.
Scientific Research Applications
2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: Might involve inhibition or activation of specific biochemical pathways, modulation of signal transduction, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-phenylacrylonitrile
- 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(4-nitrophenyl)acrylonitrile
Uniqueness
The presence of the nitrophenyl group in 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile might confer unique electronic properties, making it particularly useful in applications requiring specific electronic interactions or fluorescence properties.
Properties
CAS No. |
308101-53-3 |
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Molecular Formula |
C21H13N3O3S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-2-[4-(2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H13N3O3S/c22-11-16(9-14-5-1-3-7-19(14)24(25)26)21-23-18(13-28-21)17-10-15-6-2-4-8-20(15)27-12-17/h1-10,13H,12H2/b16-9+ |
InChI Key |
DHOIKKPAVYWGKK-CXUHLZMHSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CSC(=N3)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C#N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CSC(=N3)C(=CC4=CC=CC=C4[N+](=O)[O-])C#N |
Origin of Product |
United States |
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